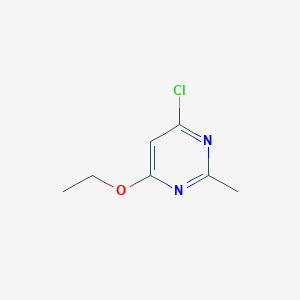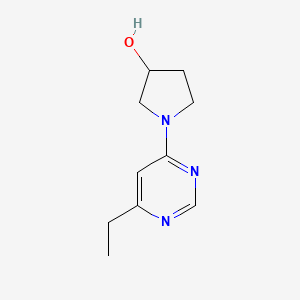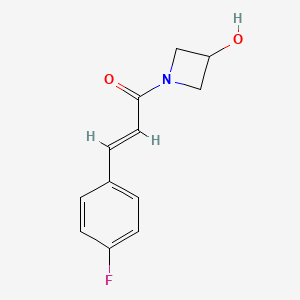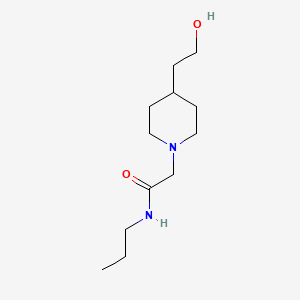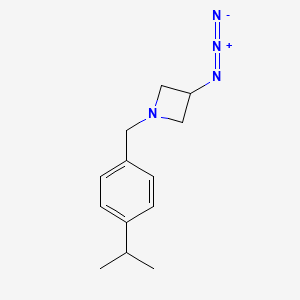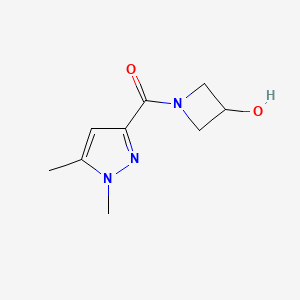
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone
Overview
Description
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone: . This compound features a pyrazole ring substituted with a hydroxyazetidinyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone typically involves the following steps:
Formation of 1,5-dimethyl-1H-pyrazole: : This can be achieved through the reaction of hydrazine with acetylacetone in the presence of an acid catalyst.
Introduction of the hydroxyazetidinyl group: : The hydroxyazetidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the hydroxyazetidinyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone: has several scientific research applications:
Chemistry: : The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: : It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: : Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: : The compound's unique properties may be exploited in the creation of new materials or chemical processes.
Mechanism of Action
The mechanism by which (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone: can be compared with other similar compounds, such as:
(4-Benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: : This compound has a similar pyrazole core but features a different substituent group.
(3,5-Dimethyl-1H-pyrazol-1-yl)(3-hydroxyazetidin-1-yl)methanone: : This compound has a similar structure but with different positions of the methyl groups on the pyrazole ring.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-3-8(10-11(6)2)9(14)12-4-7(13)5-12/h3,7,13H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDPHOKNIBBBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


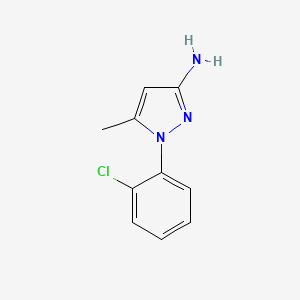
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)
![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)
![1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488919.png)
![methyl({[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488920.png)
![Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B1488922.png)
![{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1488925.png)
